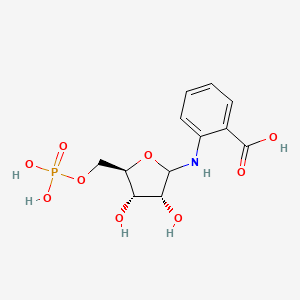

N-(5'-Phosphoribosyl)anthranilate

Beschreibung

Structure

3D Structure

Eigenschaften

CAS-Nummer |

4220-99-9 |

|---|---|

Molekularformel |

C12H16NO9P |

Molekulargewicht |

349.23 g/mol |

IUPAC-Name |

2-[[(3R,4S,5R)-3,4-dihydroxy-5-(phosphonooxymethyl)oxolan-2-yl]amino]benzoic acid |

InChI |

InChI=1S/C12H16NO9P/c14-9-8(5-21-23(18,19)20)22-11(10(9)15)13-7-4-2-1-3-6(7)12(16)17/h1-4,8-11,13-15H,5H2,(H,16,17)(H2,18,19,20)/t8-,9-,10-,11?/m1/s1 |

InChI-Schlüssel |

PMFMJXPRNJUYMB-QHPFDFDXSA-N |

SMILES |

C1=CC=C(C(=C1)C(=O)O)NC2C(C(C(O2)COP(=O)(O)O)O)O |

Isomerische SMILES |

C1=CC=C(C(=C1)C(=O)O)NC2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)O)O)O |

Kanonische SMILES |

C1=CC=C(C(=C1)C(=O)O)NC2C(C(C(O2)COP(=O)(O)O)O)O |

Synonyme |

N-(5'-phosphoribosyl)anthranilate NPRAT |

Herkunft des Produkts |

United States |

Enzymology and Reaction Mechanisms Involving N 5 Phosphoribosyl Anthranilate

Anthranilate Phosphoribosyltransferase (AnPRT)

Anthranilate phosphoribosyltransferase (AnPRT), also known as TrpD, is a transferase enzyme that catalyzes the second committed step in tryptophan biosynthesis. royalsocietypublishing.orgnih.gov This homodimeric enzyme facilitates the formation of a carbon-nitrogen bond between its two substrates, anthranilate and 5-phospho-α-D-ribose 1-diphosphate (PRPP), to produce N-(5'-phosphoribosyl)anthranilate and diphosphate. wikipedia.org The active site of AnPRT is situated in the hinge region between its two domains. royalsocietypublishing.orgnih.gov

Catalytic Mechanism of this compound Formation

The formation of this compound by AnPRT involves the transfer of a phosphoribosyl group from PRPP to anthranilate. ontosight.ai This reaction is dependent on the presence of a divalent metal ion, typically Mg2+, which aids in activating the pyrophosphate leaving group. royalsocietypublishing.orgnih.gov However, some AnPRT enzymes, such as the one from Thermococcus kodakarensis, exhibit a preference for Zn2+. royalsocietypublishing.org

Two primary mechanisms have been proposed for this reaction: a dissociative (SN1) mechanism and an associative (SN2) mechanism. royalsocietypublishing.orgwikipedia.org Structural and mechanistic studies of various phosphoribosyltransferases suggest that the reaction likely proceeds through a dissociative mechanism. royalsocietypublishing.orgnih.gov In this pathway, the pyrophosphate group of PRPP first dissociates, forming an oxocarbenium ion intermediate. This is followed by a nucleophilic attack from the amino group of anthranilate to form the PRA product. royalsocietypublishing.org The reaction is highly stereoselective, though both anomers of PRA can be observed in solution due to epimerization. royalsocietypublishing.orgnih.gov

Substrate Specificity and Binding Dynamics of AnPRT

The binding of the two substrates to AnPRT occurs in a specific and dynamic manner. PRPP binds to the C-terminal domain of the enzyme, where it coordinates with the essential Mg2+ ion. royalsocietypublishing.orgnih.govresearchgate.net This binding site is further stabilized by two flexible loops. royalsocietypublishing.orgnih.gov

The binding of anthranilate is more intricate, involving multiple sites along a channel leading to the active site. royalsocietypublishing.orgnih.govresearchgate.net This multi-site binding has been observed in various AnPRT enzymes, including those from Mycobacterium tuberculosis and Sulfolobus solfataricus. researchgate.net This characteristic is also linked to the observed substrate inhibition at high concentrations of anthranilate. nih.govresearchgate.net In Mycobacterium tuberculosis AnPRT, inhibitors have been shown to bind at the entrance of this tunnel, highlighting a potential "substrate capture" mechanism that can be exploited for drug development. nih.gov The enzyme's active site, a unique combination of amino acid residues, creates a specific chemical environment that ensures high specificity for its substrates. libretexts.orglibretexts.orgjackwestin.com The interaction between the enzyme and its substrates forms an enzyme-substrate complex, which lowers the activation energy of the reaction. libretexts.orglibretexts.orgjackwestin.com

Kinetic Properties and Allosteric Modulation of AnPRT Activity

The catalytic activity of AnPRT can be influenced by allosteric regulation, where the binding of a molecule at a site other than the active site—an allosteric site—alters the enzyme's function. nih.govkhanacademy.org This regulation can either activate or inhibit the enzyme's activity. khanacademy.org In the context of AnPRT, the multi-modal binding of anthranilate is consistent with substrate inhibition, a form of allosteric regulation. nih.gov At high concentrations, it is proposed that multiple anthranilate molecules occupy the binding channel, preventing the necessary conformational changes for catalysis and trapping pyrophosphate in the active site, thereby disrupting the catalytic cycle. nih.gov This allosteric behavior provides a mechanism for controlling the metabolic flux through the tryptophan biosynthesis pathway. ontosight.ai

This compound Isomerase (PRAI/TrpF)

This compound isomerase (PRAI), also known as TrpF, catalyzes the third step in tryptophan biosynthesis. wikipedia.orgebi.ac.uk This isomerase facilitates the conversion of the aminoaldose, this compound, into its corresponding aminoketose, 1-(o-carboxyphenylamino)-1-deoxyribulose 5-phosphate (CdRP). wikipedia.orgebi.ac.uk In some organisms, like Escherichia coli, PRAI exists as a bifunctional enzyme, fused with indole-3-glycerol-phosphate synthase (IGPS). nih.govnih.gov However, kinetic studies have shown that the intermediate, CdRP, must dissociate from the enzyme before the subsequent reaction can occur, indicating two distinct and non-overlapping active sites. nih.gov The structure of PRAI from hyperthermophiles like Pyrococcus furiosus and Thermotoga maritima reveals a stable TIM-barrel fold. wikipedia.orgebi.ac.uk

Mechanistic Elucidation of Isomerization (Amadori Rearrangement)

The isomerization reaction catalyzed by PRAI is an Amadori rearrangement. ebi.ac.ukwikipedia.org This type of reaction involves the acid- or base-catalyzed isomerization of an N-glycoside of an aldose to a 1-amino-1-deoxy-ketose. wikipedia.org The process begins with the formation of a Schiff base from the condensation of a carbonyl group with an amino group. nih.gov This is followed by a rearrangement to form the more stable Amadori product. nih.govbiosyn.com In the context of PRAI, the reaction is an intramolecular redox process. wikipedia.org

The mechanism of the Amadori rearrangement within the active site of PRAI is facilitated by specific catalytic residues. In Thermotoga maritima PRAI, two key residues have been identified: Cys7 and Asp126. ebi.ac.uk

The proposed mechanism involves the following steps:

Ring Opening: Cys7 acts as a general acid, protonating the ribosyl ring oxygen of PRA. This leads to the opening of the ring and the formation of an electrophilic imine intermediate. ebi.ac.uk

Deprotonation: Asp126 then acts as a general base, abstracting a proton from the C2 position of the ribosyl moiety. ebi.ac.uk This results in the formation of an enol-amine intermediate. ebi.ac.uk

Tautomerization: Solvent molecules outside the active site are thought to facilitate the tautomerization of the enol-amine to the final keto form, which is the product CdRP. ebi.ac.uk

Reprotonation: The active site residues are then reprotonated, preparing the enzyme for another catalytic cycle. ebi.ac.uk

Table of Key Catalytic Residues in Thermotoga maritima PRAI

| Residue | Role in Catalysis |

| Cys7 | Acts as a general acid to protonate the ribosyl ring oxygen, initiating ring opening and the formation of the imine intermediate. ebi.ac.uk |

| Asp126 | Functions as a general base to deprotonate the C2 of the ribosyl moiety, leading to the formation of the enol of CdRP. ebi.ac.uk |

Characterization of Proposed Reaction Intermediates

The isomerization of this compound (PRA) to 1-(o-carboxyphenylamino)-1-deoxyribulose 5-phosphate (CdRP) is catalyzed by the enzyme phosphoribosylanthranilate isomerase (PRAI). wikipedia.orgebi.ac.uk This transformation is a critical step in the tryptophan biosynthesis pathway. ebi.ac.uknih.gov The reaction proceeds through an Amadori rearrangement, a form of intramolecular oxidation-reduction reaction. wikipedia.orgebi.ac.uk

The mechanism is initiated by acid-base catalysis within the enzyme's active site. ebi.ac.uk A key catalytic residue, proposed to be a cysteine in Thermotoga maritima, protonates the ribosyl ring oxygen of PRA. ebi.ac.uk This protonation facilitates the opening of the furanose ring to form a transient imine intermediate. ebi.ac.uk Subsequently, a basic residue, such as aspartate, abstracts a proton from the C2 carbon of the ribosyl moiety. ebi.ac.uk

Table 1: Proposed Intermediates in PRAI Catalysis

| Intermediate Name | Description | Key Features |

|---|---|---|

| Imine Intermediate | Formed after the acid-catalyzed opening of the ribose ring. | Electrophilic species with a positively charged nitrogen atom. ebi.ac.uk |

| Enolamine Intermediate | Formed after deprotonation of the C2 carbon. | Fluorescent, unstable. wikipedia.orgnih.gov |

Enzyme Kinetics and Biophysical Characterization of PRAI Catalysis

The enzyme responsible for the isomerization of PRA, phosphoribosylanthranilate isomerase (PRAI), exists in various forms, including monofunctional and bifunctional enzymes, each with distinct kinetic properties. wikipedia.orgnih.gov Kinetic studies, including steady-state and transient analyses, have provided significant insights into the catalytic mechanism. nih.gov

The monofunctional PRAI from Saccharomyces cerevisiae (yeast) has been shown to exhibit significantly higher catalytic efficiency compared to the PRAI domain of the bifunctional enzyme from Escherichia coli. nih.gov Specifically, the yeast enzyme has higher values for both the catalytic rate constant (kcat) and the specificity constant (kcat/KM). nih.gov

Table 2: Comparative Kinetic Properties of PRAI Variants

| Enzyme Source | Type | Relative kcat | Relative kcat/KM | Reference |

|---|---|---|---|---|

| Saccharomyces cerevisiae | Monofunctional | Higher | Higher | nih.gov |

| Escherichia coli | Bifunctional (PRAI domain) | Lower | Lower | nih.gov |

Analysis of Bifunctional Enzyme Complexes Incorporating PRAI (e.g., PRAI-Indole-3-Glycerol-Phosphate Synthase)

In many bacteria and fungi, the PRAI activity is part of a larger, multifunctional enzyme. ebi.ac.ukwikipedia.org A prominent example is the bifunctional enzyme from Escherichia coli and Corynebacterium glutamicum, which combines PRAI activity with indole-3-glycerol-phosphate synthase (IGPS) activity on a single polypeptide chain. wikipedia.orgnih.govnih.govnih.gov This enzyme, often denoted as TrpCF, catalyzes two sequential steps in tryptophan biosynthesis: the isomerization of PRA to CdRP (PRAI activity) and the subsequent conversion of CdRP to indole-3-glycerol phosphate (B84403) (IGPS activity). nih.govnih.gov

Structural and Functional Domains Within Multifunctional Enzymes

These bifunctional enzymes are organized into distinct structural and functional domains. wikipedia.orgnih.gov In the E. coli enzyme, the IGPS domain is located at the N-terminus, while the PRAI domain resides at the C-terminus. wikipedia.org Both domains fold into a characteristic (β/α)8 barrel structure, a common architecture for enzymes in this pathway. wikipedia.orgebi.ac.uk Although the polypeptide chain has overlapping regions, the active sites for the PRAI and IGPS reactions are spatially separate and non-overlapping. wikipedia.orgnih.gov Studies on mutationally altered enzymes have confirmed that the two catalytic functions are distinct; a mutation abolishing one activity does not necessarily inactivate the other. nih.gov

In fungi, the organization can be even more complex, with IGPS forming the central domain of a trifunctional enzyme, flanked by a glutamine amidotransferase (GATase) domain at the N-terminus and a PRAI domain at the C-terminus. wikipedia.orgebi.ac.ukebi.ac.uk

Substrate Flow and Inter-Domain Communication Hypotheses

The arrangement of two sequential catalytic sites on a single polypeptide has led to hypotheses about substrate channeling—the direct transfer of an intermediate from one active site to the next without dissociating into the bulk solvent. This mechanism can increase catalytic efficiency by preventing the loss of unstable intermediates and increasing local substrate concentration.

Structural Biology of N 5 Phosphoribosyl Anthranilate Interacting Enzymes

High-Resolution X-ray Crystallography Studies of AnPRT and PRAI/TrpF

The crystal structures of AnPRT and PRAI reveal distinct global folds and a range of quaternary arrangements.

Phosphoribosylanthranilate Isomerase (PRAI/TrpF) , in contrast, belongs to the well-characterized class of (βα)₈-barrel, or TIM-barrel, proteins. nih.gov This fold consists of eight parallel β-strands forming a central barrel, surrounded by eight α-helices. The quaternary structure of PRAI is more varied than that of AnPRT. While many thermophilic enzymes exist as functional dimers, PRAI from the hyperthermophilic archaea Thermococcus kodakaraensis and Pyrococcus furiosus has been shown to be a monomer in solution. nih.gov

| Enzyme | Organism | Global Fold | Quaternary State | Reference |

|---|---|---|---|---|

| AnPRT | Sulfolobus solfataricus | PRT Class III | Dimer | nih.gov |

| AnPRT | Methanocaldococcus jannaschii | PRT Class IV | Dimer | mdpi.com |

| AnPRT | Saccharomyces cerevisiae | PRT Class III | Dimer | nih.gov |

| AnPRT | Mycobacterium tuberculosis | PRT Class III | Dimer | researchgate.net |

| PRAI/TrpF | Thermococcus kodakaraensis | (βα)₈ TIM-barrel | Monomer | nih.gov |

| PRAI/TrpF | Thermotoga maritima | (βα)₈ TIM-barrel | Dimer | ebi.ac.uk |

The active sites of AnPRT and PRAI are precisely structured to bind their respective substrates and facilitate catalysis.

In AnPRT , the active site is a cleft located between the N- and C-terminal domains. nih.gov The binding of the substrate 5'-phosphoribosyl-1'-pyrophosphate (PRPP) involves two conserved, flexible loops that coordinate the pyrophosphate moiety, often with the assistance of a magnesium ion. nih.govnih.govresearchgate.net Structures of Mycobacterium tuberculosis AnPRT (Mtb-AnPRT) have revealed an extended "anthranilate tunnel" that allows the second substrate, anthranilate, to access the catalytic site. researchgate.net Kinetic and structural analyses have identified the conserved residue Arginine 193 as critical for both binding anthranilate and for the enzyme's catalytic function. researchgate.net

The active site of PRAI/TrpF is located at the C-terminal end of the central β-barrel, a common feature of TIM-barrel enzymes. The catalytic mechanism is an Amadori rearrangement that proceeds via general acid-base catalysis. ebi.ac.uk In the enzyme from Thermotoga maritima, structural and mechanistic studies have identified Cysteine 7 as the general acid that protonates the ribosyl ring oxygen to initiate ring-opening, and Aspartate 126 as the general base that abstracts a proton to form the enol intermediate. ebi.ac.uk

Both enzymes exhibit significant conformational changes upon binding their substrates, a classic example of the "induced-fit" model of enzyme-ligand interaction. gersteinlab.orgbiorxiv.org

For AnPRT , the binding of PRPP induces a substantial conformational change where two flexible loops move to close over the substrate, sequestering it within the active site. researchgate.netresearchgate.net Furthermore, studies on Mtb-AnPRT have illuminated the role of a mobile β2-α6 loop, which cycles through "folded," "open," and "closed" conformations. researchgate.net This dynamic movement facilitates the sequential binding of substrates and the release of the product, PRA. The loop's movement allows anthranilate to enter the tunnel and reach the active site only after PRPP is bound, and its return to the folded state helps eject the product. researchgate.net

Insights from Co-crystallization with Substrate Analogues and Mechanistic Inhibitors

Co-crystallization of AnPRT and PRAI with substrate analogues and inhibitors has provided invaluable snapshots of different stages of the catalytic cycle and has been instrumental in drug discovery efforts.

Studies on AnPRT from Saccharomyces cerevisiae have utilized the substrate analogue 4-fluoroanthranilate to understand substrate binding. nih.gov In Mtb-AnPRT, the bianthranilate-like compound 2-(2-carboxyphenylamino)benzoate was identified as a competitive inhibitor with respect to anthranilate. nih.gov The crystal structure of Mtb-AnPRT in complex with this inhibitor revealed that it binds within the anthranilate channel, physically blocking the natural substrate from reaching the catalytic site. nih.gov This mode of inhibition prevents the necessary conformational changes of the β2-α6 loop, thereby halting catalysis. researchgate.net

For PRAI/TrpF , the structure of the Thermotoga maritima enzyme was solved in complex with a reduced form of the product, 1-(o-carboxyphenylamino)-1-deoxyribulose 5-phosphate (rCdRP). ebi.ac.uk This structure provided critical insights into the positioning of the substrate in the active site and supported the proposed catalytic roles of Cysteine 7 and Aspartate 126.

| Enzyme | Organism | Compound | Type | Binding Site/Mechanism | Reference |

|---|---|---|---|---|---|

| AnPRT | Saccharomyces cerevisiae | 4-fluoroanthranilate | Substrate Analogue | Anthranilate binding site | nih.gov |

| AnPRT | Mycobacterium tuberculosis | 2-(2-carboxyphenylamino)benzoate | Competitive Inhibitor | Binds in the anthranilate channel, blocking substrate access | nih.gov |

| PRAI/TrpF | Thermotoga maritima | Reduced 1-(o-carboxyphenylamino)-1-deoxyribulose 5-phosphate (rCdRP) | Product Analogue | Active site, mimics product binding | ebi.ac.uk |

Comparative Structural Analysis of Homologous Enzymes Across Diverse Organisms

Comparing the structures of homologous enzymes from different organisms provides insights into evolutionary relationships and adaptations to different environments, such as high temperatures.

The structure of AnPRT is remarkably conserved across the three domains of life, with the root mean square deviation (RMSD) between monomeric units from different species averaging only 1.2–1.7 Å. nih.gov Comparative analysis of AnPRT from the thermophilic archaeon Methanocaldococcus jannaschii with its mesophilic and hyperthermophilic counterparts revealed that its thermostability is likely due to enhanced local stability in catalytically important regions and strengthened interactions at the dimer interface. mdpi.com

For PRAI/TrpF , structural comparisons have helped to explain differences in quaternary structure and thermostability. The monomeric PRAI from Thermococcus kodakaraensis was compared to the structurally similar enzyme from Pyrococcus furiosus. nih.gov Factors contributing to the hyperthermostability of these archaeal enzymes include an increased number of salt bridges and charged residues on the protein surface compared to their mesophilic homologues. nih.gov The variation between monomeric and dimeric forms of PRAI across different species suggests different evolutionary strategies for achieving stability and function.

Genetic and Molecular Regulation of N 5 Phosphoribosyl Anthranilate Metabolic Pathways

Genomic Organization and Transcriptional Regulation of Encoding Genes (e.g., trp operons)

The genes encoding the enzymes that produce and consume PRA are typically organized into operons, most famously the tryptophan (trp) operon. This organization allows for the coordinated expression of all the genes required for a specific metabolic pathway. numberanalytics.comnumberanalytics.com

In many bacteria, such as Escherichia coli, the genes for tryptophan biosynthesis are clustered together on the chromosome. khanacademy.org The typical trp operon includes five structural genes: trpE, trpD, trpC, trpB, and trpA. numberanalytics.com These genes encode the enzymes that catalyze the conversion of chorismate to tryptophan. numberanalytics.com The gene trpD encodes anthranilate phosphoribosyltransferase, the enzyme that synthesizes PRA from anthranilate and phosphoribosyl pyrophosphate (PRPP). nih.govnih.gov The subsequent step, the isomerization of PRA, is catalyzed by phosphoribosylanthranilate isomerase, which is encoded by the trpC gene in some organisms or trpF in others. uniprot.orguniprot.org The order of these genes, trpE-trpD-trpC-trpB-trpA, corresponds to the sequence of the enzymatic reactions in the pathway. numberanalytics.comigem.org

The genomic organization can vary among different microbial species. For example, in Streptomyces coelicolor, the trpD gene is located separately from the trpCBA cluster. nih.gov In some organisms, gene fusion events have occurred. For instance, in E. coli, the trpC gene encodes a bifunctional enzyme, N-(5'-phosphoribosyl)anthranilate isomerase-indole-3-glycerolphosphate synthase, which catalyzes two sequential steps in the pathway. nih.gov In contrast, in Arabidopsis, the PAI protein (the homolog of TrpC) is not fused with indole-3-glycerolphosphate synthase. nih.gov

Transcriptional regulation of the trp operon is a classic example of a repressible system. numberanalytics.com The key components of this regulation are the promoter, where RNA polymerase binds to initiate transcription, and the operator, a sequence of DNA that acts as a binding site for a regulatory protein. khanacademy.orglibretexts.org The primary regulator is the Trp repressor protein, encoded by the trpR gene, which is located elsewhere on the chromosome. khanacademy.orgkhanacademy.org

The Trp repressor protein by itself is inactive. khanacademy.org However, when tryptophan levels in the cell are high, tryptophan molecules act as a corepressor, binding to the repressor and causing a conformational change that activates it. khanacademy.orgkhanacademy.org The activated repressor-tryptophan complex then binds to the operator sequence, physically blocking RNA polymerase from transcribing the operon's structural genes, including trpD and trpC. khanacademy.orglibretexts.org Conversely, when tryptophan levels are low, the repressor remains inactive and does not bind to the operator, allowing transcription to proceed and the enzymes for tryptophan synthesis, including those for PRA metabolism, to be produced. khanacademy.org This mechanism ensures that the pathway is only active when its end product is needed.

| Gene | Enzyme Encoded | Function in PRA Metabolism |

| trpD | Anthranilate phosphoribosyltransferase | Synthesizes this compound from anthranilate. nih.gov |

| trpC / trpF | Phosphoribosylanthranilate isomerase | Converts this compound to 1-(o-carboxyphenylamino)-1-deoxyribulose 5-phosphate. uniprot.orguniprot.org |

| trpR | Trp Repressor Protein | Regulates the transcription of the trp operon in response to tryptophan levels. khanacademy.org |

Post-transcriptional and Post-translational Control Mechanisms

Beyond transcriptional initiation, the expression of genes involved in PRA metabolism is also finely tuned by post-transcriptional and post-translational mechanisms. These layers of regulation provide a more rapid and nuanced response to changing cellular conditions.

A key post-transcriptional mechanism in many bacteria, including E. coli, is attenuation . khanacademy.org This process occurs after transcription has begun but before the full-length mRNA is synthesized. The trp operon's mRNA contains a leader sequence upstream of the structural genes that can form alternative hairpin loop structures. khanacademy.org When tryptophan levels are high, the ribosome moves quickly through a short open reading frame in the leader sequence, allowing a terminator hairpin to form. This structure causes RNA polymerase to detach, prematurely terminating transcription. khanacademy.org When tryptophan is scarce, the ribosome stalls at tryptophan codons in the leader sequence, which allows an anti-terminator hairpin to form, enabling transcription to continue into the structural genes. khanacademy.org

In Bacillus subtilis, a different mechanism involving the trp RNA-binding attenuation protein (TRAP) is employed. When activated by tryptophan, the 11-subunit TRAP complex binds to specific (G/U)AG repeats in the leader transcript of the trp operon. This binding prevents the formation of an antiterminator structure, leading to the formation of a terminator and thus halting transcription. nih.gov TRAP also exerts translational control. For transcripts that escape termination, TRAP binding can promote an RNA structure that hides the ribosome-binding site of the trpE gene, inhibiting its translation. nih.gov

In other organisms like Sinorhizobium meliloti, a small RNA (sRNA) named rnTrpL, derived from the attenuator region of the trpE(G) operon, can regulate the trpDC operon in trans. Under conditions of tryptophan sufficiency, rnTrpL is produced and base-pairs with the trpDC mRNA, leading to its destabilization and downregulating the production of the enzymes for PRA synthesis and conversion.

While post-translational modifications (PTMs) like phosphorylation, glycosylation, and acetylation are common regulatory mechanisms for enzyme activity, specific instances of such modifications directly controlling the enzymes Anthranilate phosphoribosyltransferase (TrpD) or Phosphoribosylanthranilate isomerase (TrpC/TrpF) are not extensively documented in the literature. wikipedia.orgthermofisher.comcytoskeleton.com However, enzyme activity is dependent on cofactors. For example, Anthranilate phosphoribosyltransferase from the hyperthermophilic archaeon Thermococcus kodakarensis shows a unique dependence on divalent cations, with its highest activity observed in the presence of zinc ions (Zn²⁺). nih.gov This dependency on metal ions for maximal catalytic function represents a form of post-translational control.

Functional Characterization of Gene Mutants Affecting this compound Production or Conversion

The study of gene mutants has been instrumental in elucidating the function of the enzymes involved in PRA metabolism and understanding the consequences of pathway disruption. By creating and analyzing mutants with defects in the trpD or trpC genes, researchers can observe the direct effects on the production and conversion of PRA.

Mutations in the trpD gene, which encodes anthranilate phosphoribosyltransferase, block the synthesis of PRA. This leads to an inability to produce tryptophan and often results in the accumulation of the upstream substrate, anthranilate. For instance, in a study of Arabidopsis mutants, an increase in anthranilate levels was linked to a characteristic blue fluorescence under UV light.

Conversely, mutations in the trpC (trpF) gene, which encodes phosphoribosylanthranilate isomerase, prevent the conversion of PRA to its downstream product, 1-(o-carboxyphenylamino)-1-deoxyribulose 5-phosphate. nih.gov Consequently, cells with a non-functional trpC gene accumulate PRA. However, PRA is unstable and can break down, potentially leading to the accumulation of anthranilate in the growth medium. nih.gov

| Mutant Gene | Enzyme Affected | Consequence on PRA Metabolism | Observable Phenotype |

| trpD | Anthranilate phosphoribosyltransferase | Blocked synthesis of PRA | Accumulation of anthranilate, tryptophan auxotrophy, blue fluorescence. |

| trpC / trpF | Phosphoribosylanthranilate isomerase | Blocked conversion of PRA | Accumulation of PRA (or its breakdown product, anthranilate), tryptophan auxotrophy. nih.gov |

Bioinformatic and Computational Approaches to Pathway Regulation

Bioinformatic and computational methods are increasingly vital for understanding the complex regulatory networks governing metabolic pathways, including the one involving this compound. These approaches allow for the analysis of large genomic datasets, the prediction of regulatory elements, and the modeling of metabolic fluxes.

Comparative genomics is a powerful bioinformatic tool used to study the evolution and organization of trp operons across diverse microbial genomes. nih.gov By comparing gene order, fusion events, and regulatory sequences in different organisms, researchers can deduce the evolutionary history of the pathway and identify conserved regulatory mechanisms. nih.gov For example, bioinformatic analysis predicted that in the archaeon Methanothermobacter thermautotrophicus, a protein named TrpY acts as a tryptophan-sensitive regulator, a finding later confirmed experimentally. nih.gov Such analyses help to map the dynamic changes in operon structure, including scission, dispersal, and fusion of genes like trpD and trpC. nih.gov

Computational models are used to simulate the dynamic behavior of the trp operon and predict the outcomes of genetic perturbations. researchgate.netebi.ac.uk Constraint-based modeling, such as Flux Balance Analysis (FBA), can be used to simulate metabolic fluxes and identify gene targets that could be manipulated to enhance the production of tryptophan. nih.gov One study used FBA to predict 192 gene targets that could shift metabolism towards tryptophan production. nih.gov Furthermore, machine learning algorithms can be trained on experimental data from genetic libraries to build predictive models that guide the design of microbial strains with significantly higher tryptophan yields. nih.gov These models can integrate data on genotype, growth profiles, and biosensor outputs to identify optimal genetic designs for industrial applications. nih.gov

Databases like UniProt and InterPro provide extensive information on protein families, domains, and functions. uniprot.orguniprot.org For instance, they classify this compound isomerase (PRAI) and can identify which organisms have monofunctional or bifunctional versions of the enzyme. ebi.ac.uk Such resources are essential for annotating new genomes and predicting the function of newly discovered genes involved in PRA metabolism.

These computational and bioinformatic approaches provide a systems-level understanding of pathway regulation, complementing traditional genetic and biochemical methods and accelerating the discovery and engineering of metabolic pathways. researchgate.net

Comparative and Evolutionary Biochemistry of N 5 Phosphoribosyl Anthranilate Biosynthesis

Phylogenetic Relationships of PRAI/TrpF and AnPRT Homologs

The enzymes responsible for PRA biosynthesis, PRAI (TrpF) and AnPRT (TrpD), are widely distributed across bacteria, archaea, and lower eukaryotes. Phylogenetic analyses reveal a complex evolutionary history shaped by vertical descent, horizontal gene transfer, and various gene fusion and splitting events. nih.gov

PRAI belongs to the TIM-barrel fold family of isomerases. youtube.comresearchgate.net Its homologs are found in a variety of microorganisms, including Escherichia coli, Salmonella typhimurium, Bacillus subtilis, and the hyperthermophile Thermotoga maritima. youtube.com In many mesophilic organisms like Saccharomyces cerevisiae and Pseudomonas putida, PRAI exists as a monomeric, often labile, enzyme. youtube.comwikipedia.org In contrast, in hyperthermophiles such as Thermotoga maritima and Pyrococcus furiosus, PRAI is a stable, dimeric enzyme. youtube.comresearchgate.net

AnPRT (TrpD) catalyzes the preceding step, the synthesis of PRA from anthranilate and phosphoribosyl pyrophosphate (PRPP). In organisms like Salmonella enterica and Escherichia coli, TrpD is a bifunctional enzyme that forms a heterotetramer with the TrpE subunit to also catalyze the formation of anthranilate. researchgate.net In the absence of TrpE, TrpD can exist as a monomer or homodimer and still perform the phosphoribosyl transferase activity. researchgate.net

The genetic organization of the trp genes, including trpF and trpD, varies significantly across microbial genomes. While often found in a single operon, these genes have undergone extensive fusion and splitting events throughout evolution. nih.gov For instance, in some bacteria, the trpG gene (encoding the glutamine amidotransferase subunit) is fused with trpD. nih.gov In fungi, fusions are also common, with a trifunctional enzyme reported in some species that combines glutamine amidotransferase (GATase), indole-3-glycerol phosphate (B84403) synthase (IGPS), and PRAI activities. nih.gov

The phylogenetic tree of TrpB, a related enzyme in the tryptophan pathway, reveals two distinct variants, TrpB1 and TrpB2, with most prokaryotes possessing a single trpB1 gene. However, several bacterial and archaeal genomes contain both, suggesting a complex history of gene duplication and divergence. nih.gov This pattern of gene duplication and functional specialization is a recurring theme in the evolution of this pathway.

Table 1: Structural and Functional Diversity of PRAI/TrpF in Various Organisms

| Organism | Quaternary Structure | Functional Characteristics | Gene Context |

| Saccharomyces cerevisiae | Monomeric | Monofunctional, labile | TRP1 gene |

| Escherichia coli | Dimeric | Bifunctional with Indoleglycerol Phosphate Synthase | Part of trp operon |

| Thermotoga maritima | Dimeric | Monofunctional, highly thermostable | - |

| Pyrococcus furiosus | Dimeric | Monofunctional, thermostable, TIM-barrel fold | - |

| Fungi (some species) | - | Part of a trifunctional fusion protein (GATase-IGPS-PRAI) | Fused trp genes |

Evolutionary Trajectories of Enzyme Function and Catalytic Promiscuity (e.g., HisA and TrpF activities)

The evolution of new enzyme functions often proceeds through intermediates with broad substrate specificity, a phenomenon known as catalytic promiscuity. The relationship between N-(5'-phosphoribosyl)anthranilate isomerase (TrpF) and its structural and functional homolog, ProFAR isomerase (HisA), which is involved in histidine biosynthesis, provides a compelling model for this process. nih.govcaltech.edu Both enzymes are (βα)8 barrel isomerases that catalyze analogous Amadori rearrangements on different phosphoribosyl compounds. nih.govnih.gov

Studies on the Salmonella enterica HisA enzyme have shown that it can acquire TrpF activity through single point mutations. nih.gov A total of 16 different single mutations were identified that conferred TrpF activity upon HisA, with only three of these mutants retaining any of the original HisA activity. nih.govnih.gov This demonstrates a strong trade-off between the two functions; as the enzyme evolves towards higher TrpF activity, the original HisA activity is typically lost. nih.gov This strong trade-off suggests that gene duplication followed by divergence and specialization of the two copies is a more likely evolutionary path than the development of a stable, bifunctional enzyme. nih.govnih.gov

However, in some organisms like Mycobacterium tuberculosis and Streptomyces coelicolor, a single bifunctional enzyme called PriA performs both the HisA and TrpF reactions. nih.govnih.gov This is thought to have evolved from a hisA gene after the loss of trpF. nih.gov The evolution of this bifunctional enzyme may have been facilitated by factors such as high-level constitutive expression, which could compensate for the reduced efficiency of each individual reaction. nih.gov

Real-time evolution experiments have provided remarkable insights into this process. Starting with a weakly bifunctional HisA mutant, continuous selection for both HisA and TrpF activities led to gene duplication and subsequent divergence in fewer than 3,000 generations. nih.gov This process yielded a variety of new enzymes, including TrpF specialists, HisA specialists, and improved bifunctional generalists. nih.gov The molecular basis for this specialization often involves mutations that stabilize loop conformations specific to one reaction or adapt the active site for one substrate over the other. caltech.edunih.gov

Table 2: Key Mutations in the Evolution of TrpF Activity from HisA

| Original Enzyme | Organism | Mutation(s) | Outcome |

| HisA | Salmonella enterica | 16 different single mutations | Acquisition of TrpF activity, often with loss of HisA activity. nih.govnih.gov |

| HisA(dup13-15/D10G) | Lab-evolved | G102A | Fourfold increase in TrpF performance, with a similar decrease in HisA performance. researchgate.net |

| HisA(dup13-15/D10G/G102A) | Lab-evolved | V106L | Conversion of a bifunctional generalist into a TrpF specialist. nih.gov |

| PriA | Corynebacterium | Active site mutations | Narrowing of substrate specificity to specialize in histidine biosynthesis (subHisA). nih.gov |

Molecular Adaptations for Enzyme Stability and Activity in Extremophilic Organisms

Enzymes from extremophilic organisms, which thrive in environments of extreme temperature, salinity, or pH, possess unique structural features that confer remarkable stability and activity under harsh conditions. youtube.comresearchgate.net The PRAI enzyme from the hyperthermophile Thermotoga maritima (tPRAI) serves as an excellent case study for these adaptations. researchgate.net

Compared to its mesophilic counterpart from Escherichia coli (ePRAI), tPRAI exhibits significantly higher thermostability. researchgate.net This enhanced stability is attributed to several key structural differences:

Quaternary Structure: tPRAI is a stable dimer, whereas PRAI from many mesophiles is monomeric and labile. researchgate.net The dimerization interface in tPRAI is extensive, involving the N-terminal faces of the central β-barrels of each subunit. researchgate.net

Hydrophobic Interactions: The association between the subunits is strengthened by multiple hydrophobic interactions. Two long, symmetry-related loops from each subunit protrude into cavities of the other, and the side chains of the N-terminal methionines and C-terminal leucines are anchored in a hydrophobic cluster. researchgate.net

Complete TIM-Barrel Fold: tPRAI possesses a complete (βα)8-barrel fold, a common and stable protein architecture. In contrast, helix α5 in ePRAI is replaced by a less structured loop. researchgate.net

These adaptations not only provide stability but also lead to higher catalytic efficiency at the organism's physiological temperature. A comparison of HisA and TrpF from T. maritima and E. coli showed that at their respective optimal temperatures (80°C and 37°C), the enzymes from the hyperthermophile were significantly more efficient catalysts. This suggests that the evolutionary pressure on enzymes in extremophiles selects for both stability and high activity in their challenging native environments. The strategies employed by these enzymes, such as maintaining a tight hydration shell and having increased surface charges, allow them to function where water activity is low, such as in high salt concentrations or near-freezing temperatures. youtube.com

Hypotheses on the Origins of Domain Fusion and Gene Duplication Events in Pathway Evolution

The evolution of metabolic pathways like tryptophan biosynthesis is profoundly influenced by gene duplication and domain fusion events. These processes can lead to the formation of multifunctional enzymes and novel regulatory circuits.

Gene Duplication and Divergence: Gene duplication is a primary engine of evolutionary innovation, providing redundant gene copies that are free to accumulate mutations and potentially acquire new functions (neofunctionalization) or partition the ancestral functions (subfunctionalization). The evolution of HisA and TrpF from a common ancestor is a classic example of neofunctionalization following duplication. nih.govnih.gov

Whole-genome duplication (WGD) events, as seen in the evolutionary history of Atlantic salmon, can create massive functional redundancy, leading to the asymmetric evolution of duplicated genes (ohnologs). Often, divergence in the cis-regulatory elements, rather than the protein-coding sequence itself, drives the functional divergence of these ohnologs. In other cases, as seen in yeast, one copy of a duplicated gene retains the ancestral function while the other diverges, a process driven by selection. The fate of duplicated genes—whether they are lost, retained as redundant copies, or diverge in function—is influenced by factors like population size and genome complexity.

Domain Fusion and Gene Fission: The tryptophan biosynthesis pathway exhibits numerous examples of gene fusion, where two or more independent genes combine to form a single, multifunctional gene. nih.gov In E. coli, the TrpF and TrpC (indole-3-glycerol phosphate synthase) activities are catalyzed by a single polypeptide chain, yet the intermediate must dissociate from the enzyme, suggesting two distinct, non-overlapping catalytic sites. In many fungi, the pathway has evolved even more complex fusions, such as a trifunctional enzyme combining the activities of GATase, IGPS, and PRAI. nih.gov

The evolutionary advantage of gene fusion is often attributed to the co-regulation of gene expression and the "channeling" of metabolic intermediates. By physically linking sequential enzymes, the product of the first reaction can be efficiently passed to the active site of the second, increasing catalytic efficiency and preventing the loss or degradation of labile intermediates.

Conversely, gene fission, the splitting of a multifunctional gene into two or more separate genes, also occurs. The evolutionary pressures driving fusion versus fission are complex and can vary between different lineages. The extensive fusion and splitting events observed for the trp genes across diverse microbial genomes highlight the dynamic nature of pathway evolution, where gene organization is continuously reshaped by evolutionary forces. nih.gov

Mechanistic Studies of Modulators Targeting N 5 Phosphoribosyl Anthranilate Pathway Enzymes

Rational Design and Synthesis of Enzyme Inhibitors

The rational design of inhibitors targeting enzymes of the N-(5'-phosphoribosyl)anthranilate pathway leverages detailed knowledge of the enzyme's structure, mechanism, and substrate binding properties. 182.160.97 This approach aims to create specific and potent molecules that can disrupt the tryptophan biosynthesis, offering alternatives to broad-spectrum screening. 182.160.97nih.gov

One key enzyme, anthranilate phosphoribosyltransferase (AnPRT), which catalyzes the formation of PRA from anthranilate and 5-phospho-d-ribose 1-diphosphate (PRPP), has been a primary focus for inhibitor design. nih.govresearchgate.net Researchers have synthesized analogues of the natural substrate, chorismate, to inhibit anthranilate synthase, the enzyme preceding AnPRT. For instance, a series of 3-(1-carboxy-ethoxy) benzoic acids were synthesized as chorismate analogues. nih.gov Similarly, compounds designed to mimic the reactive intermediate of the tryptophan synthase alpha subunit have been shown to be potent inhibitors of that enzyme and exhibit herbicidal activity. nih.gov More complex scaffolds, such as tryptophan derivatives containing azepine and acylhydrazone moieties, have also been synthesized and evaluated for their bioactivity. mdpi.com

Structure-activity relationship (SAR) studies are crucial for optimizing the inhibitory potency of lead compounds. These investigations systematically modify the chemical structure of an inhibitor and evaluate the impact on its activity.

For anthranilate synthase, SAR studies of synthesized 3-(1-carboxy-ethoxy) benzoic acid analogues revealed that functionality at the C-4 position significantly influences inhibitory activity. Most of these compounds showed moderate inhibition with inhibition constants (Kᵢ) in the range of 20-30 µM. However, the parent compound, 3-(1-carboxy-ethoxy) benzoic acid (where the C-4 substituent is a hydrogen atom), was a significantly more potent inhibitor with a Kᵢ value of 2.4 µM. nih.gov This finding suggests that a hydrogen bonding interaction at this position may be less critical for inhibition than previously thought. nih.gov

In the case of Mycobacterium tuberculosis AnPRT (MtuAnPRT), several anthranilate-like compounds have been explored. nih.gov A bianthranilate-like compound, 2-(2-carboxyphenylamino)benzoate (ACS172), was identified as a competitive inhibitor with respect to anthranilate. nih.gov Further exploration led to the development of an extended trianthranilate-like compound, 2,6-bis((2-carboxyphenyl)amino)benzoate, which demonstrated a 40-fold increase in potency against MtuAnPRT compared to the original hit. nih.gov This highlights a positive correlation between the number of anthranilate-like moieties and inhibitory strength.

Table 1: Inhibitory Potency of Selected Compounds against Anthranilate Pathway Enzymes

| Compound | Target Enzyme | Organism | Inhibition Metric (IC₅₀/Kᵢ) | Reference |

| 3-(1-carboxy-ethoxy) benzoic acid | Anthranilate Synthase | Serratia marcescens | Kᵢ = 2.4 µM | nih.gov |

| 2-(2-carboxyphenylamino)benzoate (ACS172) | Anthranilate Phosphoribosyltransferase | Mycobacterium tuberculosis | IC₅₀ = 40 ± 2 µM | nih.gov |

| 2,6-bis((2-carboxyphenyl)amino)benzoate | Anthranilate Phosphoribosyltransferase | Mycobacterium tuberculosis | IC₅₀ = 2.2 ± 0.1 µM | nih.gov |

Computational methods, including in silico screening and molecular docking, have become indispensable tools for identifying novel modulators of tryptophan pathway enzymes. researchgate.netnih.gov These techniques allow for the rapid screening of vast chemical libraries to identify potential inhibitors with favorable binding characteristics. nih.gov

For example, a pharmacophore model-based virtual screening of over 7.5 million compounds from the ZINC database was used to identify potential inhibitors of the α-subunit of tryptophan synthase from Mycobacterium tuberculosis. nih.gov The top hits were then subjected to molecular docking studies, leading to the identification of a novel inhibitor, ZINC09150898, which exhibited a strong binding score of -32.07 kcal/mol and demonstrated 100% growth inhibition of the bacterium at a concentration of 50 µg/mL. nih.gov

Similarly, a computational pipeline employing machine learning and molecular docking was used to screen natural products for their potential to inhibit tryptophan 2,3-dioxygenase (TDO). researchgate.net This study identified several compounds with strong binding affinities, with docking scores ranging from -9.6 to -10.71 kcal/mol, significantly better than that of the native substrate, tryptophan (-6.86 kcal/mol). researchgate.net Molecular dynamics simulations further confirmed the stability of the top candidates within the TDO active site. researchgate.netnih.gov

Table 2: Molecular Docking Scores of Potential Inhibitors

| Compound | Target Enzyme | Docking Score (kcal/mol) | Reference |

| ZINC09150898 | Tryptophan Synthase (α-subunit) | -32.07 | nih.gov |

| Natural Products | Tryptophan 2,3-dioxygenase | -9.6 to -10.71 | researchgate.net |

| L-Tryptophan | Tryptophan 2,3-dioxygenase | -6.86 | researchgate.net |

| L-Tryptophan | Human Serotonin Transporter | -5.69 | ejournals.ca |

| Peonidin | Human Serotonin Transporter | -8.63 | ejournals.ca |

| Catechin | Human Serotonin Transporter | -8.24 | ejournals.ca |

Biochemical Characterization of Inhibitor-Enzyme Interactions

Following the design and identification of potential inhibitors, a thorough biochemical characterization is essential to understand their mechanism of action. This involves determining their binding affinity, kinetic inhibition profiles, and potential for allosteric modulation. nih.govnih.gov

Kinetic studies provide detailed insights into how an inhibitor interacts with its target enzyme. For instance, kinetic analysis of novel inhibitors of tryptophan hydroxylase revealed that they are competitive with respect to the substrate tryptophan, but largely uncompetitive with the cofactor pterin. nih.govnih.gov This suggests an ordered binding mechanism where the inhibitor occupies the tryptophan binding site and prevents the formation of a productive enzyme-substrate complex. nih.gov

In the case of MtuAnPRT, the bianthranilate-like inhibitor ACS172 was found to be a competitive inhibitor with respect to anthranilate, with an IC₅₀ of 40 ± 2 µM. nih.gov Crystallographic data revealed that this inhibitor binds to the anthranilate channel, thereby preventing the substrate from reaching the catalytic site. nih.gov Interestingly, some enzymes in this pathway, such as AnPRT from Mycobacterium tuberculosis and Thermococcus kodakarensis, exhibit substrate inhibition at high concentrations of anthranilate. nih.govnih.gov This occurs when multiple anthranilate molecules bind within the channel, trapping the enzyme in an inactive conformation. nih.gov

Allosteric modulation occurs when a molecule binds to a site on the enzyme distinct from the active site, causing a conformational change that alters the enzyme's activity. youtube.com This is a key regulatory mechanism in many metabolic pathways. youtube.comnih.gov

While classic allosteric feedback inhibition is well-documented in related pathways, such as the inhibition of ATP phosphoribosyltransferase by histidine, the modulation of AnPRT presents a more nuanced case. nih.gov The enzyme possesses multiple binding sites for its substrate, anthranilate, along a channel leading to the active site. nih.govnih.gov Potent inhibitors have been designed to exploit these multiple sites simultaneously. nih.govresearchgate.net For example, the inhibitor ACS172 occupies two of these sites in MtuAnPRT. researchgate.net Although these inhibitors compete with the substrate, their binding to sites within the access channel, rather than directly at the catalytic center, represents a form of modulation that allosterically prevents substrate binding and catalysis. nih.gov This multi-site binding strategy has proven to be an effective approach for developing high-potency inhibitors for this enzyme. nih.govnih.gov

Mechanistic Implications for Perturbing Tryptophan Biosynthetic Flux

The inhibition of enzymes within the this compound pathway has significant mechanistic implications, leading to a disruption of the tryptophan biosynthetic flux. ontosight.ai This disruption can have profound effects on the organism, as tryptophan is an essential amino acid required for protein synthesis and the production of other vital metabolites. ontosight.aimdpi.com

Perturbing this pathway is a validated strategy for developing new antimicrobial agents, particularly against pathogens like Mycobacterium tuberculosis. mdpi.com Since humans lack this biosynthetic pathway, inhibitors targeting these enzymes are expected to have low host toxicity. mdpi.com The resulting depletion of tryptophan can inhibit bacterial growth and synergize with the host's immune system to clear the infection. mdpi.com For example, inhibiting tryptophan synthesis in pathogens can limit their ability to produce proteins essential for survival and virulence. ontosight.ai

Beyond antimicrobial applications, inhibitors of this pathway have been explored as potential herbicides and fungicides. nih.govontosight.ai Furthermore, the broader tryptophan metabolic pathway is implicated in various physiological processes, including immune regulation. mdpi.com Depletion of tryptophan through enzymatic inhibition can activate signaling pathways that lead to the suppression of T-cell proliferation, a mechanism that has implications for cancer therapy. mdpi.comontosight.ai Therefore, the targeted modulation of enzymes involved in this compound metabolism represents a versatile strategy with broad therapeutic and biotechnological potential. ontosight.aiontosight.ai

Advanced Research Methodologies in N 5 Phosphoribosyl Anthranilate Investigations

Biophysical Spectroscopic Techniques for Enzyme-Ligand Interactions (e.g., Fluorescence, NMR)

Spectroscopic techniques are fundamental in providing real-time insights into the dynamic interactions between enzymes and their ligands, including the substrate PRA, its analogs, and inhibitors.

Fluorescence Spectroscopy: This technique is particularly valuable for kinetic studies of enzymes interacting with PRA. A key advantage is the intrinsic fluorescence of an enolamine intermediate formed during the PRA isomerization reaction, allowing for direct monitoring of enzyme activity. wikipedia.org Furthermore, researchers have utilized fluorescent substrate analogs to probe binding mechanisms. For instance, fast-reaction studies using temperature-jump and stopped-flow equipment with fluorescence detection were employed to analyze the binding of a reduced, fluorescent analog of 1-(o-carboxyphenylamino)-1-deoxyribulose 5-phosphate (CdRP) to the bifunctional PRA isomerase-indole-3-glycerol-phosphate synthase. nih.gov These kinetic studies revealed that the analog binds independently to two different sites on the enzyme. nih.gov Fluorimetric assays have also been developed to measure the activity of engineered PRAI variants, where the conversion of PRA to CdRP leads to a decrease in fluorescence emission.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful tool for characterizing reaction products and understanding enzyme-inhibitor interactions at an atomic level. Due to the inherent instability of PRA, which can complicate biochemical assays, researchers have synthesized more stable analogs. digitellinc.com For example, N-(5-phosphoribosyl)-salicylate, a stable product analog formed when salicylic (B10762653) acid is used as an alternative substrate for AnPRT, was characterized using NMR spectroscopy, confirming its structure and stability for use in kinetic assays. digitellinc.com

Isotopic Labeling and Mass Spectrometry for Pathway Elucidation

Tracing the path of atoms through a metabolic pathway is essential for its complete understanding. Isotopic labeling, coupled with the sensitivity and specificity of mass spectrometry, provides a robust methodology for this purpose.

Isotopic Labeling: Studies have employed isotopic labeling to uncover novel reactions and connections within metabolic pathways involving PRA precursors. In one key study, isotopic labeling demonstrated that the product of a newly characterized reaction catalyzed by anthranilate phosphoribosyl transferase (TrpD) was hydrolyzed to phosphoribosylamine (B1198786) (PRA), a crucial intermediate in both purine (B94841) and thiamine (B1217682) synthesis. nih.gov Specifically, assays using ¹⁴C-labeled glycine (B1666218) were developed to quantify PRA formation, illustrating how carbon atoms are channeled through the pathway. nih.gov

Mass Spectrometry (MS): MS is used for the precise identification and quantification of metabolites. In PRA-related research, Time-of-Flight (TOF) mass spectrometry has been used to characterize stable substrate analogs like N-(5-phosphoribosyl)-salicylate. digitellinc.com While not yet extensively reported specifically for the entire PRA pathway, established high-throughput MS and affinity purification-mass spectrometry (AP-MS) techniques are widely used to identify protein-protein interactions and screen for enzyme inhibitors, methodologies directly applicable to the enzymes of tryptophan biosynthesis. nih.govnih.gov

Protein Engineering Approaches to Modify Enzyme Properties (e.g., stability, specificity)

Protein engineering allows scientists to rationally design or evolve enzymes with desired properties, such as enhanced stability, altered substrate specificity, or improved catalytic efficiency. This has been applied extensively to the enzymes that process PRA.

Stability Enhancement: The thermal stability of enzymes is a critical property for many biotechnological applications. Phosphoribosylanthranilate isomerase (PRAI) from hyperthermophilic organisms like Thermotoga maritima is significantly more stable than its counterparts from mesophilic organisms. ebi.ac.uk Structural analysis revealed that this high thermostability is due to features like the association of subunits via their N-terminal faces, multiple hydrophobic interactions provided by protruding loops, and an increased number of salt bridges. wikipedia.orgebi.ac.uk This knowledge provides a blueprint for engineering more stable PRAI variants.

The table below summarizes key protein engineering studies on enzymes involving N-(5'-Phosphoribosyl)anthranilate.

Interactive Data Table: Protein Engineering of PRA-Metabolizing Enzymes| Enzyme Target | Organism | Engineering Approach | Outcome | Reference |

|---|---|---|---|---|

| Tryptophan Synthase α-subunit (TrpA) | Salmonella typhimurium | Site-directed mutagenesis, error-prone PCR, DNA shuffling | Established PRA isomerase (TrpF) activity on the TrpA scaffold | digitellinc.com |

| Glutamine phosphoribosylpyrophosphate amidotransferase (PurF) | Escherichia coli | Random mutagenesis, genetic selection | Evolved a promiscuous PRAI activity, improving catalytic efficiency ~25-fold | nih.gov |

| TrpCF (PRAI-IGPS) | Corynebacterium glutamicum | Site-directed mutagenesis | Created a P294K variant with enhanced PRAI activity | digitellinc.com |

Development of High-Throughput Enzyme Activity Assays for Mechanistic Studies

High-throughput screening (HTS) is essential for discovering novel enzyme inhibitors, which can serve as drug leads or tools for studying enzyme mechanisms. The development of robust assays compatible with HTS formats is therefore a critical area of research.

Absorbance- and Fluorescence-Based Assays: Simple and direct assays are highly desirable for HTS. A real-time, absorbance-based assay was developed for AnPRT by taking advantage of a stable substrate analog, salicylic acid. The resulting product, N-(5-phosphoribosyl)-salicylate, has a different absorbance maximum than the substrate, allowing for continuous monitoring of the reaction. digitellinc.com Fluorescence-based assays are also common, including those that rely on Fluorescence Resonance Energy Transfer (FRET) or fluorescence polarization (FP) to detect product formation or inhibitor binding. researchgate.netnih.gov A luciferase-based refolding assay has also been used to screen for inhibitors of chaperone machinery that could be adapted for enzymes requiring chaperones. mdpi.com

Coupled Enzyme Assays: When direct detection of a reaction is difficult, assays can be designed where the product of the reaction of interest becomes the substrate for a second, easily detectable "coupling" enzyme. For instance, the formation of phosphoribosylamine by TrpD has been quantified using a coupled assay where the product is converted by GAR synthetase, a reaction that consumes radiolabeled ¹⁴C-glycine, providing a sensitive readout. nih.gov Another coupled assay for AnPRT links the release of pyrophosphate (PPi) to the oxidation of NADH, which can be monitored spectrophotometrically.

The table below highlights different HTS methods applicable to enzymes metabolizing PRA.

Interactive Data Table: High-Throughput Screening Methodologies| Assay Principle | Detection Method | Example Application/Target | Reference |

|---|---|---|---|

| Absorbance Change | Spectrophotometry | AnPRT using a chromophoric substrate analog | digitellinc.com |

| Coupled Reaction | Spectrophotometry (NADH depletion) | Anthranilate Phosphoribosyltransferase | digitellinc.com |

| Coupled Reaction | Scintillation Counting (¹⁴C incorporation) | TrpD (PRA formation) | nih.gov |

| Fluorescence Resonance Energy Transfer (FRET) | Fluorometry | Receptor Protein Tyrosine Phosphatase-γ | researchgate.net |

| Fluorescence Polarization (FP) | Fluorometry | Sialyl- and Fucosyltransferases | nih.gov |

Q & A

Q. What is the role of N-(5'-Phosphoribosyl)anthranilate (PRA) in tryptophan biosynthesis?

PRA is a critical intermediate in the tryptophan biosynthetic pathway. It is synthesized by anthranilate phosphoribosyltransferase (TrpD), which catalyzes the condensation of anthranilate and 5-phospho-α-ribose-1-diphosphate (PRPP), releasing pyrophosphate (PPi) . PRA is subsequently isomerized to 1-(O-carboxyphenylamino)-1'-deoxyribulose-5'-phosphate (CDRP) by this compound isomerase (TrpF) or bifunctional enzymes (e.g., TrpC in fungi). This step is essential for producing indole-3-glycerol phosphate, a precursor to tryptophan .

Methodological Insight : To study PRA formation, researchers often use in vitro enzyme assays with PRPP and anthranilate, monitored via HPLC or radiometric labeling (e.g., radioactive anthranilate tracking in Neurospora crassa mutants) .

Q. How can researchers detect and quantify PRA in enzymatic reactions?

PRA accumulation is typically observed in mutant strains lacking downstream enzymes (e.g., trpF or trpC mutants). Spectrophotometric methods exploit PRA’s distinct UV absorption profile (~320 nm), while chromatographic techniques (e.g., HPLC or TLC) separate PRA from other intermediates . Radiometric assays using C-labeled anthranilate can track PRA conversion to CDRP or indole derivatives .

Key Data : In Neurospora crassa mutants, PRA accumulation was confirmed via spectral analysis and enzymatic conversion to CDRP .

Advanced Research Questions

Q. How do structural studies inform the catalytic mechanism of bifunctional PRA isomerase-indole-3-glycerol-phosphate synthase?

The bifunctional enzyme (e.g., TrpC in E. coli) comprises two distinct domains: an N-terminal PRA isomerase domain and a C-terminal indole-3-glycerol-phosphate synthase domain. X-ray crystallography (2.8 Å resolution) revealed an eight-stranded β-barrel fold in each domain, with active sites located in surface depressions . Despite structural similarity, sequence homology between domains is minimal, suggesting divergent evolution .

Experimental Design : Crystallization of the enzyme with iodinated substrate analogs (e.g., 5'-iodo-PRA) helps map active sites. Mutagenesis of key residues (e.g., Trp-19 in Salmonella enterica TrpD) can validate substrate-binding roles .

Q. What experimental approaches resolve contradictions in PRA metabolic flux across species?

In Mycobacterium tuberculosis, PRA isomerization to CDRP is speculated to involve ProFAR isomerase (encoded by hisA) due to the absence of trpF . Comparative genomics and heterologous expression studies (e.g., expressing M. tuberculosis genes in E. coli) can test this hypothesis. Isotopic labeling (N or C) tracks carbon/nitrogen flow in divergent pathways .

Case Study : Neurospora crassa mutants lacking trpI accumulate PRA, while a rare mutant produces CDRP, implicating enzyme variants in pathway regulation .

Q. How does anthranilate phosphoribosyltransferase (TrpD) exhibit functional promiscuity?

TrpD in Salmonella enterica catalyzes a secondary reaction forming phosphoribosylamine (PRA), a thiamine precursor, from enamines and PRPP. This activity is independent of its role in tryptophan synthesis but requires conserved substrate-binding residues (e.g., Arg-97 and Asp-144) .

Methodology : In vivo complementation assays in trpD knockout strains, coupled with P-NMR or mass spectrometry, validate non-canonical substrates and products .

Q. What kinetic and inhibition studies target PRA synthesis in drug development?

AnPRT (TrpD) in M. tuberculosis is a validated drug target. Competitive inhibition assays using PRPP analogs (e.g., 2'-deoxy-PRPP) or anthranilate derivatives (e.g., 4-fluoroanthranilate) screen for inhibitors. Kinetic parameters (, ) are determined via coupled enzymatic assays measuring PPi release .

Key Finding : An M. tuberculosis trpD knockout strain is avirulent in mice, underscoring AnPRT’s therapeutic potential .

Q. How do evolutionary studies explain variations in PRA pathway organization?

Phylogenetic analysis of fungi reveals five distinct enzyme association patterns (e.g., Aspergillales vs. Chytridiales). Sedimentation velocity centrifugation and ammonium sulfate fractionation differentiate enzyme complexes (e.g., anthranilate synthase-TrpD fusion in E. coli) .

Q. What safety protocols are critical when handling PRA-related compounds?

While PRA-specific safety data are limited, general guidelines for handling reactive intermediates include:

- Using PPE (gloves, goggles, lab coats) to avoid dermal/ocular exposure .

- Conducting reactions in fume hoods to prevent inhalation of volatile byproducts (e.g., anthranilate derivatives) .

- Storing compounds at -20°C to minimize degradation and reactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.